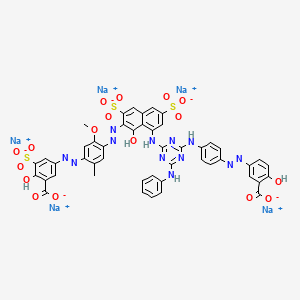
Direct Green 59
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Direct Green 59 is an organic dye, known chemically as the copper salt of ortho-aminobenzoic acid. It is characterized by its deep green color and excellent stability. This compound is primarily used in the dyeing industry for cotton fibers, where it forms a strong chemical bond with the fibers, resulting in vibrant green hues. Additionally, this compound is utilized as a dye for paper, leather, and wood .
Méthodes De Préparation
The synthesis of Direct Green 59 involves the reaction of ortho-aminobenzoic acid with copper hydroxide. The process includes several steps of treatment and crystallization to purify the final product. Industrial production methods focus on optimizing reaction conditions to ensure high yield and purity. The reaction typically requires controlled temperatures and pH levels to facilitate the formation of the copper salt .
Analyse Des Réactions Chimiques
Direct Green 59 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the dye’s color properties, often resulting in less vibrant hues.
Substitution: this compound can participate in substitution reactions, where functional groups on the dye molecule are replaced by other groups, potentially modifying its dyeing properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium dithionite, and various acids and bases to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Direct Green 59 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of dye chemistry and reaction mechanisms.
Biology: The dye is employed in staining techniques for microscopic analysis of biological tissues.
Medicine: Research explores its potential use in diagnostic assays and as a marker in various medical tests.
Industry: Beyond its primary use in textiles, this compound is also investigated for its applications in sustainable materials and green chemistry
Mécanisme D'action
The mechanism by which Direct Green 59 exerts its effects involves the formation of strong chemical bonds with the substrate it dyes. The copper ion in the dye molecule plays a crucial role in this process, facilitating the interaction between the dye and the fibers. This interaction ensures the dye’s stability and resistance to washing and light exposure .
Comparaison Avec Des Composés Similaires
Direct Green 59 can be compared with other similar dyes, such as Direct Green 6 and Direct Green 85. While all these dyes share similar applications in the textile industry, this compound is unique due to its superior stability and vibrant color. The presence of the copper ion in its structure enhances its binding properties, making it more effective in dyeing processes .
Similar Compounds
- Direct Green 6
- Direct Green 85
- Direct Blue 86
- Direct Red 31
These compounds vary in their chemical structures and dyeing properties, but they all serve similar purposes in the dyeing industry .
Propriétés
Numéro CAS |
7219-11-6 |
|---|---|
Formule moléculaire |
C47H31N12Na5O17S3 |
Poids moléculaire |
1247 g/mol |
Nom IUPAC |
pentasodium;5-[[4-[[8-[[4-anilino-6-[4-[(3-carboxylato-4-hydroxyphenyl)diazenyl]anilino]-1,3,5-triazin-2-yl]amino]-1-hydroxy-3,6-disulfonatonaphthalen-2-yl]diazenyl]-5-methoxy-2-methylphenyl]diazenyl]-2-hydroxy-3-sulfonatobenzoate |
InChI |
InChI=1S/C47H36N12O17S3.5Na/c1-22-14-33(36(76-2)21-32(22)57-56-28-18-31(44(65)66)41(61)38(19-28)79(73,74)75)58-59-40-37(78(70,71)72)16-23-15-29(77(67,68)69)20-34(39(23)42(40)62)50-47-52-45(48-24-6-4-3-5-7-24)51-46(53-47)49-25-8-10-26(11-9-25)54-55-27-12-13-35(60)30(17-27)43(63)64;;;;;/h3-21,60-62H,1-2H3,(H,63,64)(H,65,66)(H,67,68,69)(H,70,71,72)(H,73,74,75)(H3,48,49,50,51,52,53);;;;;/q;5*+1/p-5 |
Clé InChI |
QLKQKKXODVPPLY-UHFFFAOYSA-I |
SMILES |
CC1=CC(=C(C=C1N=NC2=CC(=C(C(=C2)S(=O)(=O)[O-])O)C(=O)[O-])OC)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])NC5=NC(=NC(=N5)NC6=CC=C(C=C6)N=NC7=CC(=C(C=C7)O)C(=O)[O-])NC8=CC=CC=C8)O.[Na+].[Na+].[Na+].[Na+].[Na+] |
SMILES canonique |
CC1=CC(=C(C=C1N=NC2=CC(=C(C(=C2)S(=O)(=O)[O-])O)C(=O)[O-])OC)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])NC5=NC(=NC(=N5)NC6=CC=C(C=C6)N=NC7=CC(=C(C=C7)O)C(=O)[O-])NC8=CC=CC=C8)O.[Na+].[Na+].[Na+].[Na+].[Na+] |
Key on ui other cas no. |
7219-11-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















